Rolapitant (1S,2R,3S)-Isomer

CAS No.:

Cat. No.: VC18012587

Molecular Formula: C25H26F6N2O2

Molecular Weight: 500.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H26F6N2O2 |

|---|---|

| Molecular Weight | 500.5 g/mol |

| IUPAC Name | (5S,8R)-8-[[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one |

| Standard InChI | InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22+,23-/m0/s1 |

| Standard InChI Key | FIVSJYGQAIEMOC-FNVCAUGXSA-N |

| Isomeric SMILES | C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@@]2(CC[C@]3(CCC(=O)N3)CN2)C4=CC=CC=C4 |

| Canonical SMILES | CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4 |

Introduction

Chemical Identity and Stereochemical Configuration

Structural Characteristics

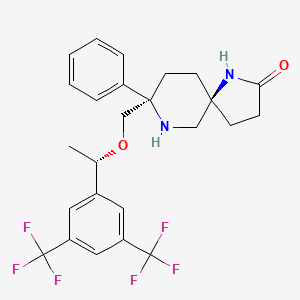

Rolapitant (1S,2R,3S)-Isomer, with the chemical name (5S,8S)-8-[[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one, belongs to the class of spirocyclic compounds. Its molecular formula is , and it has a molecular weight of 500.49 g/mol . The compound’s stereochemistry is defined by the absolute configurations at the 1S, 2R, and 3S positions, which are critical for its interaction with the NK1 receptor .

Isomer-Specific Properties

Among the eight possible stereoisomers of rolapitant, the (1S,2R,3S)-configuration demonstrates superior binding affinity to the NK1 receptor compared to its counterparts. For instance, the (1R,2R,3R)-Isomer (CAS 1214741-26-0) and (1R,2R,3S)-Isomer (CAS 1214741-25-9) exhibit reduced potency in preclinical models . This stereochemical specificity underscores the importance of chiral centers in optimizing therapeutic activity.

Table 1: Comparative Properties of Rolapitant Stereoisomers

| Isomer Configuration | CAS Number | Molecular Weight | NK1 Receptor Affinity (nM) |

|---|---|---|---|

| (1S,2R,3S)-Isomer | 1214741-28-2 | 500.49 | 0.66 |

| (1R,2R,3R)-Isomer | 1214741-26-0 | 500.49 | 12.4 |

| (1R,2S,3R)-Isomer | 552292-73-6 | 500.49 | 8.9 |

Synthesis and Analytical Characterization

Synthetic Pathways

Pharmacological Profile

Mechanism of Action

Rolapitant (1S,2R,3S)-Isomer acts as a competitive antagonist of the NK1 receptor, which binds substance P in the central nervous system and gastrointestinal tract . By blocking this interaction, it inhibits the emetic reflex triggered by chemotherapy agents such as cisplatin. The compound’s high selectivity (-fold over NK2 and NK3 receptors) minimizes off-target effects .

Pharmacokinetics

-

Absorption: Peak plasma concentrations () are achieved within 4 hours post-administration .

-

Distribution: With a volume of distribution of 460 L, the isomer exhibits extensive tissue penetration, including crossing the blood-brain barrier .

-

Metabolism: Hepatic CYP3A4 mediates oxidation to the active metabolite M19, which retains 50% of the parent compound’s NK1 affinity .

-

Elimination: The isomer’s elimination half-life () exceeds 180 hours, enabling single-dose efficacy over multiple chemotherapy cycles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume